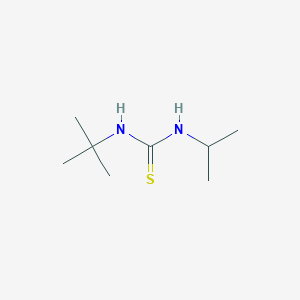
N-T-Butyl-N'-Isopropylthiourea
Overview
Description
N-T-Butyl-N’-Isopropylthiourea is an organic compound with the chemical formula C8H18N2S. It is a white crystalline solid that is insoluble in aromatic hydrocarbons such as benzene and toluene but soluble in organic solvents like acetone, chloroform, and dimethylformamide . This compound is primarily used as an intermediate in the synthesis of insecticides, particularly thiazide .
Mechanism of Action
Target of Action
N-T-Butyl-N’-Isopropylthiourea is primarily used as an intermediate in the production of the insecticide buprofezin . Therefore, its primary targets are the pests that are affected by this insecticide.
Biochemical Pathways
It plays a crucial role in the synthesis of buprofezin, which affects the molting process of insects .
Pharmacokinetics
It is known that the compound is a pure white crystal, insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .
Result of Action
As an intermediate in the production of buprofezin, N-T-Butyl-N’-Isopropylthiourea contributes to the insecticidal action of the final product. Buprofezin is known to inhibit the molting process of insects, leading to their death .
Action Environment
The action of N-T-Butyl-N’-Isopropylthiourea can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, safety data sheets suggest that it should be handled carefully to avoid direct contact with skin and inhalation of its dust or vapor .
Biochemical Analysis
Cellular Effects
N-T-Butyl-N’-Isopropylthiourea has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of N-T-Butyl-N’-Isopropylthiourea involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain thiol-containing enzymes by forming stable complexes with them . This inhibition can result in changes in gene expression and alterations in cellular metabolism, highlighting the compound’s potential as a research tool and therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-T-Butyl-N’-Isopropylthiourea can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have indicated that N-T-Butyl-N’-Isopropylthiourea is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for research.
Dosage Effects in Animal Models
The effects of N-T-Butyl-N’-Isopropylthiourea vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression and cellular metabolism, leading to potential toxic or adverse effects . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in research and potential therapeutic applications.
Metabolic Pathways
N-T-Butyl-N’-Isopropylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential as a tool for studying metabolism and metabolic disorders.
Transport and Distribution
The transport and distribution of N-T-Butyl-N’-Isopropylthiourea within cells and tissues are important factors that influence its activity and function. The compound is known to interact with specific transporters and binding proteins that facilitate its movement within cells . These interactions can affect the compound’s localization and accumulation in different cellular compartments, thereby influencing its biochemical properties and effects on cells.
Subcellular Localization
N-T-Butyl-N’-Isopropylthiourea exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall effects on cellular processes, making it an important factor to consider in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-T-Butyl-N’-Isopropylthiourea is synthesized by reacting tert-butyl isothiocyanate with isopropylamine . The reaction typically involves the following steps:
- Isopropylamine and toluene are vacuum pumped into a reaction kettle.
- Tert-butyl isothiocyanate is added dropwise while stirring at a temperature of 10-25°C.
- The dropwise addition is completed within 1-2 hours.
- The mixture is then stirred for an additional 2-4 hours to ensure complete reaction.
- The reaction mixture is centrifuged, and the filtrate is recovered.
- The filter cake is dried to obtain solid N-T-Butyl-N’-Isopropylthiourea .
Industrial Production Methods
The industrial production of N-T-Butyl-N’-Isopropylthiourea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of vacuum pumps and controlled temperature conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-T-Butyl-N’-Isopropylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-T-Butyl-N’-Isopropylthiourea has several applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-Isopropylthiourea
- N-Ethyl-N’-Isopropylthiourea
- N-Butyl-N’-Isopropylthiourea
Uniqueness
N-T-Butyl-N’-Isopropylthiourea is unique due to its specific structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and insolubility in aromatic hydrocarbons make it suitable for specific applications in organic synthesis and industrial production .
Properties
IUPAC Name |
1-tert-butyl-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGKJJRHXYLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508878 | |
| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52599-24-3 | |
| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
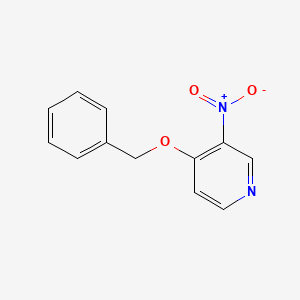
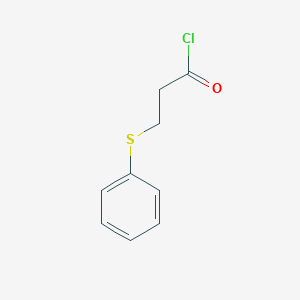
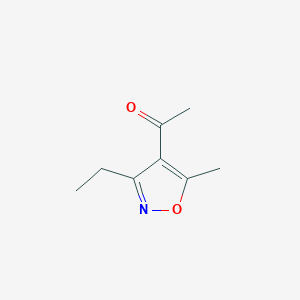

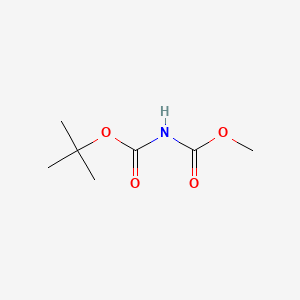
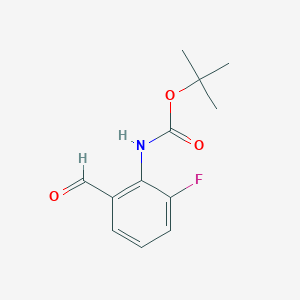
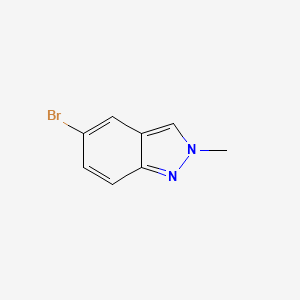
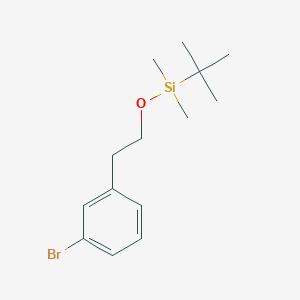
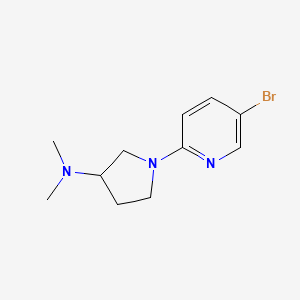
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)




